BACE-1 Inhibition: Pyrazole-5-Carbohydrazide Derivative 29 vs. Inactive Screening Hits
A pyrazole-5-carbohydrazide derivative (compound 29, 5784196) demonstrated BACE-1 inhibition with an IC50 of 14.5 µM and a Ki of 0.25 µM, and inhibited β-amyloid self-aggregation with an IC50 of 14.87 µM [1]. This compound was identified from a virtual screening of 20,000 compounds, with only 4 out of 45 tested hits showing >35% inhibition at 10 µM [1]. The parent 3-hydroxy-1H-pyrazole-5-carbohydrazide scaffold itself was not directly tested in this assay, but the activity of derivative 29 establishes the scaffold's potential for generating BACE-1 inhibitors when appropriately substituted.
| Evidence Dimension | BACE-1 inhibitory activity |
|---|---|
| Target Compound Data | Pyrazole-5-carbohydrazide derivative 29: IC50 = 14.5 µM, Ki = 0.25 µM |
| Comparator Or Baseline | 43 other hits from virtual screening with <35% inhibition at 10 µM |
| Quantified Difference | Derivative 29 achieved >35% inhibition, while the majority of hits were inactive |
| Conditions | FRET-based BACE-1 enzymatic assay; β-amyloid aggregation assay |
Why This Matters
This demonstrates that the pyrazole-5-carbohydrazide core, when appropriately decorated, can yield selective BACE-1 inhibitors, justifying procurement of the unsubstituted scaffold for SAR exploration in Alzheimer's disease programs.
- [1] Structure-based Virtual Screening and Biological Characterization of Novel BACE-1 and Amyloid-β Aggregation Inhibitors. ChemMedChem 2024, 20 (6), e202400685. View Source
